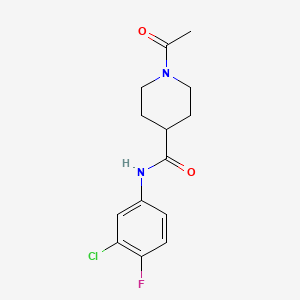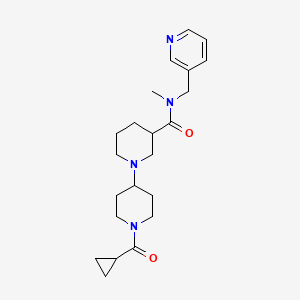![molecular formula C15H17N3O2 B5498687 N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5498687.png)
N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as MPPEU, is a synthetic compound that belongs to the class of urea derivatives. It has been widely studied for its potential therapeutic applications in various disease conditions.
作用機序
The mechanism of action of MPPEU is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. In cancer research, MPPEU has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, MPPEU has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders research, MPPEU has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
MPPEU has been shown to have various biochemical and physiological effects in different disease conditions. In cancer research, MPPEU has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, MPPEU has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders research, MPPEU has been shown to improve cognitive function, reduce oxidative stress, and increase the expression of antioxidant enzymes.
実験室実験の利点と制限
The advantages of using MPPEU in lab experiments include its well-established synthesis method, high yield and purity, and promising therapeutic potential in various disease conditions. However, the limitations of using MPPEU in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of long-term safety data.
将来の方向性
In future research, MPPEU could be further studied for its potential therapeutic applications in other disease conditions, such as cardiovascular diseases and metabolic disorders. The mechanism of action of MPPEU could be further elucidated to identify its molecular targets and signaling pathways. The safety and efficacy of MPPEU could be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent. Additionally, novel analogs of MPPEU could be synthesized and evaluated for their potential therapeutic applications.
合成法
The synthesis of MPPEU involves the reaction of 2-methoxyaniline with 4-pyridinecarboxaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain MPPEU in high yield and purity. The synthesis method has been well-established and optimized in various studies.
科学的研究の応用
MPPEU has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. In cancer research, MPPEU has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, MPPEU has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, MPPEU has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFMGLLSUAKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)

![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5498655.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)

![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(3-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498672.png)
![9-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5498677.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5498682.png)
![N~2~-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5498683.png)